molecular formula C15H21N5O B11028404 3-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[2-(pyrimidin-2-ylamino)ethyl]propanamide

3-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[2-(pyrimidin-2-ylamino)ethyl]propanamide

Cat. No.: B11028404
M. Wt: 287.36 g/mol
InChI Key: UCCJJCUKPWAQOS-UHFFFAOYSA-N
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Description

3-(2,5-DIMETHYL-1H-PYRROL-1-YL)-N-[2-(2-PYRIMIDINYLAMINO)ETHYL]PROPANAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrrole ring substituted with dimethyl groups and a pyrimidinylaminoethyl side chain, making it a subject of interest in chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-DIMETHYL-1H-PYRROL-1-YL)-N-[2-(2-PYRIMIDINYLAMINO)ETHYL]PROPANAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 2,5-dimethylpyrrole with an appropriate amine derivative, followed by the introduction of the pyrimidinylaminoethyl group through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-DIMETHYL-1H-PYRROL-1-YL)-N-[2-(2-PYRIMIDINYLAMINO)ETHYL]PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amine or alcohol derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

3-(2,5-DIMETHYL-1H-PYRROL-1-YL)-N-[2-(2-PYRIMIDINYLAMINO)ETHYL]PROPANAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural properties make it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2,5-DIMETHYL-1H-PYRROL-1-YL)-N-[2-(2-PYRIMIDINYLAMINO)ETHYL]PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,5-DIMETHYL-1H-PYRROL-1-YL)-N-[2-(2-PYRIMIDINYLAMINO)ETHYL]PROPANAMIDE stands out due to its unique combination of a pyrrole ring and a pyrimidinylaminoethyl side chain. This structural feature provides distinct chemical and biological properties, making it a valuable compound for research and development in multiple scientific disciplines.

Properties

Molecular Formula

C15H21N5O

Molecular Weight

287.36 g/mol

IUPAC Name

3-(2,5-dimethylpyrrol-1-yl)-N-[2-(pyrimidin-2-ylamino)ethyl]propanamide

InChI

InChI=1S/C15H21N5O/c1-12-4-5-13(2)20(12)11-6-14(21)16-9-10-19-15-17-7-3-8-18-15/h3-5,7-8H,6,9-11H2,1-2H3,(H,16,21)(H,17,18,19)

InChI Key

UCCJJCUKPWAQOS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1CCC(=O)NCCNC2=NC=CC=N2)C

Origin of Product

United States

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